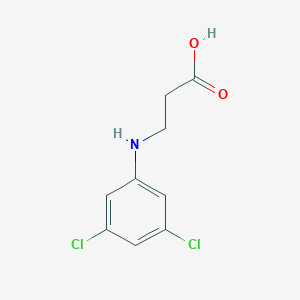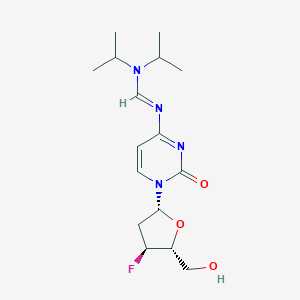
Ipmfddc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IPMFDDC (N-isopropyl-2-(2-methoxyphenyl)-N-methylacetamide) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
IPMFDDC exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation, cancer, and neurodegenerative diseases. IPMFDDC also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
IPMFDDC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also inhibits the activity of COX-2, an enzyme involved in inflammation. In addition, IPMFDDC has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IPMFDDC in lab experiments is its low toxicity. Studies have shown that IPMFDDC has minimal toxicity in vitro and in vivo. However, one limitation is that IPMFDDC is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on IPMFDDC. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, more research is needed to understand the mechanism of action of IPMFDDC and its potential side effects.
In conclusion, IPMFDDC is a promising compound that has potential therapeutic properties for the treatment of various medical conditions. Its low toxicity and multiple biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
IPMFDDC can be synthesized using a one-pot reaction method that involves the condensation of N-methylacetamide with 2-methoxybenzaldehyde in the presence of isopropylamine. The reaction is carried out at room temperature and the product is purified using column chromatography.
Applications De Recherche Scientifique
IPMFDDC has been studied for its potential use in treating various medical conditions such as cancer, inflammation, and neurodegenerative diseases. Studies have shown that IPMFDDC has anti-inflammatory, anti-tumor, and neuroprotective properties.
Propriétés
Numéro CAS |
141018-21-5 |
|---|---|
Formule moléculaire |
C16H25FN4O3 |
Poids moléculaire |
340.39 g/mol |
Nom IUPAC |
N'-[1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-N,N-di(propan-2-yl)methanimidamide |
InChI |
InChI=1S/C16H25FN4O3/c1-10(2)21(11(3)4)9-18-14-5-6-20(16(23)19-14)15-7-12(17)13(8-22)24-15/h5-6,9-13,15,22H,7-8H2,1-4H3/t12-,13+,15+/m0/s1 |
Clé InChI |
GYFKTPHLEZJCMH-GZBFAFLISA-N |
SMILES isomérique |
CC(C)N(C=NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)F)C(C)C |
SMILES |
CC(C)N(C=NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)F)C(C)C |
SMILES canonique |
CC(C)N(C=NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)F)C(C)C |
Synonymes |
IPMFDDC N4-((diisopropylamino)methylene)-3'-fluoro-2',3'-dideoxycytidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



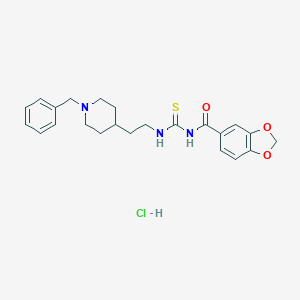

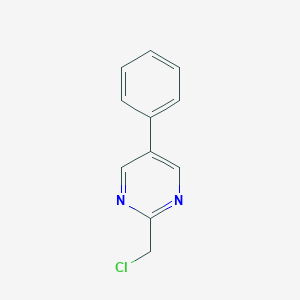
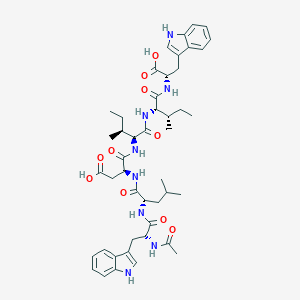

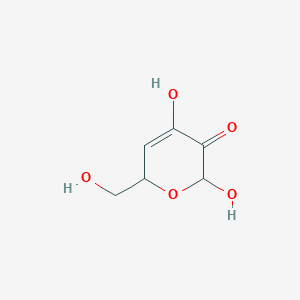





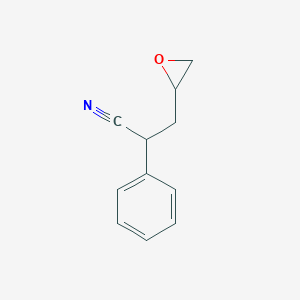
![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)
